(S)-4-Methoxymethyl-oxazolidin-2-one
Description
(S)-4-Methoxymethyl-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a methoxymethyl substituent at the 4-position of the heterocyclic ring. Its molecular formula is C₆H₁₁NO₃, with a molar mass of 145.16 g/mol . The (S)-enantiomer is particularly significant in asymmetric synthesis due to its role as a chiral auxiliary, enabling stereoselective reactions in organic chemistry . The methoxymethyl group enhances solubility in polar solvents compared to non-polar substituents, making it advantageous in catalytic applications .
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(4S)-4-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c1-8-2-4-3-9-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 |
InChI Key |
PQNDPDPSBMIYMC-BYPYZUCNSA-N |
Isomeric SMILES |
COC[C@H]1COC(=O)N1 |
Canonical SMILES |
COCC1COC(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The pharmacological and synthetic utility of oxazolidinones is highly dependent on substituents at the 4-position. Below is a comparative analysis:
Key Observations :
- Methoxymethyl vs. Hydroxymethyl : The methoxy group in this compound reduces hydrogen-bonding capacity compared to the hydroxyl analog, enhancing lipophilicity and stability under acidic conditions .
- Nitrobenzyl vs. Methoxymethyl : The nitrobenzyl group in (S)-4-(4-Nitrobenzyl)-oxazolidin-2-one introduces strong electron-withdrawing effects, favoring electrophilic substitution reactions in drug synthesis .
Pharmacological Activity
Oxazolidinones exhibit diverse biological activities depending on substituents:
- Chiral Auxiliary Applications : this compound is preferred in asymmetric aldol reactions, outperforming bulkier substituents like iso-propyl or perfluorooctyl groups in steric-controlled syntheses .
Research Findings and Data Tables
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